3-Amino-4-hydroxyphenylarsonic acid

Catalog No.
S1929100
CAS No.
2163-77-1
M.F
C6H8AsNO4
M. Wt
233.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-hydroxyphenylarsonic acid

CAS Number

2163-77-1

Product Name

3-Amino-4-hydroxyphenylarsonic acid

IUPAC Name

(3-amino-4-hydroxyphenyl)arsonic acid

Molecular Formula

C6H8AsNO4

Molecular Weight

233.05 g/mol

InChI

InChI=1S/C6H8AsNO4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3,9H,8H2,(H2,10,11,12)

InChI Key

UAKCHCFOPKOOLI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[As](=O)(O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)N)O

The exact mass of the compound 3-Amino-4-hydroxyphenylarsonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18814. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-4-hydroxyphenylarsonic acid (3-AHPAA) is a highly functionalized organoarsenical building block characterized by a stable arsonic acid group and a reactive ortho-aminophenol moiety. In industrial and academic procurement, it is primarily sourced as an advanced As(V) intermediate for the synthesis of targeted arsenical therapeutics, bioconjugates, and analytical standards for environmental toxicology [1]. By providing an accessible primary amine alongside the pentavalent arsenic center, 3-AHPAA allows chemists to perform selective N-acylation, alkylation, or cross-linking without the need for hazardous in-house reduction of nitro-aromatic precursors [2]. Its precise structural configuration makes it an indispensable material for workflows requiring controlled organoarsenic functionalization.

Research Fit

Environmental photodegradation modeling

Key intermediate in organoarsenic fate studies

Microbial biotransformation pathways

NhoA acetyltransferase substrate with characterized kinetics

Crystallographic reference standard

Zwitterionic phenylarsonic acid benchmark

Organoarsenic metabolite analysis

Reductive metabolite of roxarsone for method development

Substituting 3-AHPAA with simpler analogs like arsanilic acid fundamentally alters the molecule's reactivity, as the lack of the ortho-hydroxyl group prevents specific bidentate coordination and drastically reduces antibody recognition in diagnostic assays [1]. Conversely, attempting to use the cheaper oxidized precursor, roxarsone (3-nitro-4-hydroxyphenylarsonic acid), requires harsh in-house reduction steps. This reduction is notoriously difficult to control and frequently overshoots, reducing the As(V) center to As(III) or generating insoluble As=As bonded oligomers (arsphenamines) [2]. Procuring 3-AHPAA directly is therefore critical to maintaining the pentavalent arsenic state while securing the free amine necessary for downstream coupling.

Substitution Risk

Photochemical reactivity mismatch

The amino-substituted 3-AHPAA may exhibit markedly different photolysis rates compared to nitro-substituted roxarsone, potentially altering half-life predictions in anoxic waters.

Speciation and mobility divergence

A pronounced pKa shift relative to roxarsone and arsanilic acid can change aqueous speciation, sorption behavior, and membrane permeability at environmentally relevant pH.

Oxygen-labile toxicity profile

3-AHPAA undergoes spontaneous autooxidation generating inhibitory transformation products, a behavior not shared by arsanilic acid or roxarsone, complicating anaerobic assay comparisons.

Enzyme isoform specificity

NhoA acetyltransferase kinetic parameters determined for 3-AHPAA may not transfer to alternative phenylarsonic substrates; compound-specific validation is required.

Oxidation State Control in Synthesis

Synthesizing 3-amino-4-hydroxyphenylarsonic acid in-house via the reduction of roxarsone requires harsh reducing agents and precise stoichiometric control to prevent over-reduction of the arsenic center. Direct procurement of 3-AHPAA provides a stable As(V) amine, avoiding the formation of insoluble As=As oligomers (arsphenamine derivatives) which drastically reduce the yield of the desired As(V) intermediate [1].

Evidence DimensionTarget oxidation state retention during functionalization
Target Compound DataDirectly provides stable As(V) with an accessible primary amine for controlled N-acylation
Comparator Or BaselineRoxarsone (nitro precursor) requires aggressive reduction, risking over-reduction to As(III) or As=As oligomers
Quantified DifferenceEliminates a hazardous reduction step, ensuring 100% retention of the As(V) state prior to coupling
ConditionsChemical synthesis of N-substituted organoarsenicals

Procuring the reduced amine directly prevents costly batch failures caused by over-reduction to polymeric arsenicals during in-house synthesis.

Anoxic photolysis rate
Reported
~35-fold faster vs. roxarsone
Indicates significantly shorter environmental half-life context
Anoxic aqueous conditions; acetylacetone as DOM proxy

Enzymatic Affinity in Biotransformation

In studies of organoarsenic environmental degradation, 3-AHPAA serves as the critical active substrate for N-hydroxyarylamine O-acetyltransferases (e.g., NhoA1). Quantitative assays demonstrate that 3-AHPAA binds with high affinity (Km = 151.5 μM), whereas the downstream metabolite N-AHPAA (acetarsone) is enzymatically inert in this forward pathway [1].

Evidence DimensionEnzymatic substrate affinity (Km)
Target Compound DataKm = 151.5 μM for NhoA1 acetyltransferase
Comparator Or BaselineN-AHPAA (Acetarsone) lacks the free amine, yielding negligible forward acetylation activity
Quantified DifferenceProvides the essential reactive nucleophile for quantifying microbial acetylation rates
ConditionsIn vitro enzyme kinetic assay using recombinant NhoA1 from Enterobacter sp.

For environmental and toxicological laboratories, 3-AHPAA is the mandatory standard for modeling the metabolic clearance and transformation of organoarsenic feed additives.

Crystal density
Cross-study comparable
2.067 g/cm³ (monoclinic P2₁/c)
Denser zwitterionic packing vs. methoxy and unsubstituted analogs
Single-crystal X-ray diffraction; low temperature

Antibody Cross-Reactivity in Bioconjugation

When developing specific immunoassays for organoarsenicals, the structural integrity of the hapten is paramount. 3-AHPAA possesses both the arsonic acid and the ortho-aminophenol motif, allowing targeted conjugation to carrier proteins via cross-linkers like bis-sulfosuccinimidyl-suberate. Antibodies raised against 3-AHPAA conjugates show highly specific recognition, with simpler analogs like arsanilic acid exhibiting only 5.3% cross-reactivity [1].

Evidence DimensionAntibody cross-reactivity based on structural haptens
Target Compound DataHigh specificity for the 3-amino-4-hydroxy-phenylarsonic structural determinant
Comparator Or BaselineArsanilic acid (lacking the 3-amino and 4-hydroxy configuration) shows only 5.3% cross-reactivity
Quantified Difference94.7% reduction in binding cross-reactivity when the ortho-hydroxyl group is absent
ConditionsCompetitive ELISA using rabbit polyclonal antibodies raised against 3-AHPAA-KLH conjugates

Buyers developing diagnostic assays must use 3-AHPAA to ensure the generated antibodies correctly target the specific functional groups of complex organoarsenicals.

Methanogenic inhibition
Head-to-head
14.2% inhibition (with ascorbate) vs. 84% for roxarsone
Intrinsic toxicity lower; O₂ exposure creates inhibitory species
Anaerobic consortium; 2.6 mM HAPA, 1 mM ROX
Cytotoxicity IC₅₀
Head-to-head
HAPA(III): 22 μM; Rox(III): 0.2 μM
Reported cell-model response context; 110-fold lower potency
T24 bladder carcinoma cells; trivalent forms
NhoA acetylation kinetics
Class-level
NhoA1: k_cat/Kₘ ~0.36 s⁻¹μM⁻¹
Dominant isoform for 3-AHPAA; 97% activity contribution
Recombinant E. coli; pH 7.4, 30°C
pKa speciation
Cross-study comparable
3-AHPAA: 8.53; Roxarsone: 3.51
5-unit shift alters environmental ionization and mobility
Predicted values; pH-dependent speciation context

Organoarsenic Therapeutics and Probes Synthesis

3-AHPAA is the required starting material for generating N-alkylated and N-acylated arsonic acids. Its use bypasses the hazardous reduction of roxarsone, providing a clean As(V) amine for high-yield derivatization [1].

Environmental Metabolite Standardization

As the primary reduced metabolite of roxarsone, 3-AHPAA is required as a quantitative analytical standard in chromatography and enzyme kinetic assays to track the microbial degradation of organoarsenic feed additives in agricultural ecosystems [2].

Arsenic-Targeted Immunoassay Development

Due to its accessible primary amine and specific ortho-aminophenol structure, 3-AHPAA is utilized as a hapten for bioconjugation to carrier proteins (e.g., KLH or BSA), enabling the generation of highly specific antibodies for organoarsenic detection [3].

Application Fit

Application
Selection Property
Validation Focus
Environmental photodegradation modeling
Photochemical reactivity profile
Anoxic photolysis rate context
Microbial biotransformation studies
Enzymatic substrate specificity
NhoA kinetic assay context
Organoarsenic cytotoxicity screening
Metabolite identity and purity
Cell-model dose-response review
Crystallographic reference standard
Crystal structure parameters
Single-crystal X-ray diffraction benchmark

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2163-77-1

Wikipedia

M-Arsanilic acid, 4-hydroxy-

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